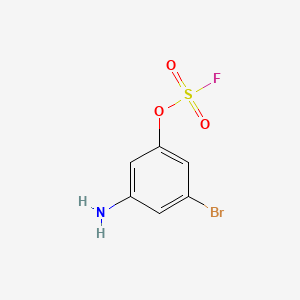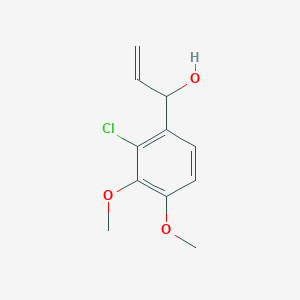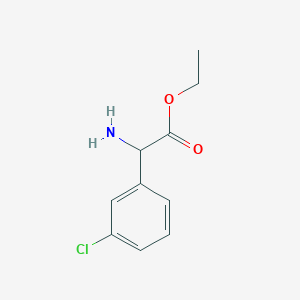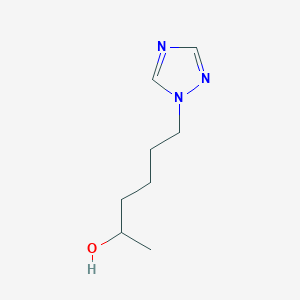![molecular formula C12H13NO2 B13568885 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their rigidity and unique spatial arrangement, which make them valuable in various fields of scientific research and industrial applications. The presence of a pyridine ring further enhances its chemical versatility and potential for interaction with biological targets.
Méthodes De Préparation
The synthesis of 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the creation of new building blocks that can be further derivatized through various transformations. Industrial production methods may involve scaling up these photochemical reactions, although this can be technically challenging due to the need for specialized equipment and conditions .
Analyse Des Réactions Chimiques
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, potentially increasing the compound’s stability.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and specificity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane. While all these compounds share a rigid bicyclic structure, this compound is unique due to the presence of the pyridine ring, which enhances its chemical versatility and potential for biological interactions .
Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.1]heptane
- Bicyclo[2.2.2]octane
These compounds differ in their ring sizes and substituents, which can significantly impact their chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-pyridin-4-ylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-5-8-6-12(10,7-8)9-1-3-13-4-2-9/h1-4,8,10H,5-7H2,(H,14,15) |
Clé InChI |
FIUJBCMAEYEZGK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C2)(C1C(=O)O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)

![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)




![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)



